Therapeutic Window: BNC105 Achieves Superior Vascular Disruption at Sub-NOAEL Dosing vs. CA4P
BNC105 demonstrates a substantially wider therapeutic window compared with the benchmark VDA combretastatin A-4 disodium phosphate (CA4P) [1]. In preclinical models evaluating vascular disruption efficacy relative to the no observed adverse event level (NOAEL), BNC105 achieves 95% vascular disruption when administered at only 1/8th (12.5%) of its NOAEL. In direct contrast, CA4P produces only 90% vascular disruption at 100% of its NOAEL [1]. This represents a quantifiable superiority in the efficacy-to-toxicity ratio.
| Evidence Dimension | Vascular disruption efficacy relative to maximum tolerated / no adverse event dose |
|---|---|
| Target Compound Data | 95% vascular disruption achieved at 1/8th (12.5%) of NOAEL |
| Comparator Or Baseline | CA4P (combretastatin A-4 disodium phosphate): 90% vascular disruption at 100% of NOAEL |
| Quantified Difference | BNC105 achieves 5 percentage points greater vascular disruption (95% vs 90%) while using an 8-fold lower fraction of its NOAEL-equivalent dose |
| Conditions | In vivo tumor vascular disruption models; NOAEL defined as no observed adverse event level in preclinical toxicology assessment |
Why This Matters
A wider therapeutic window reduces the likelihood of dose-limiting cardiovascular toxicity, enabling more flexible dosing regimens and potentially improving clinical translatability.
- [1] Kremmidiotis G, Leske AF, Lavranos TC, Beaumont D, Gasic J, Hall A, O'Callaghan M, Matthews CA, Flynn B. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Molecular Cancer Therapeutics. 2010;9(6):1562-1573. PMID: 20515948 View Source
